(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various synthetic routes . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Physical And Chemical Properties Analysis
Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity
The compound’s structural features make it an interesting candidate for antitumor research. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative activity against different cancer cell lines, including prostate, lung, and cervical cancer cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
Antimicrobial Properties
Imidazole-containing compounds often exhibit antimicrobial activity. While specific studies on this compound are limited, its resemblance to other imidazole derivatives suggests potential antibacterial, antifungal, and antiprotozoal effects . Researchers could explore its efficacy against various pathogens and investigate its mode of action.
Metal-Organic Frameworks (MOFs)
The compound’s 1,3-diazole ring can serve as a building block for constructing metal-organic frameworks (MOFs). MOFs are crystalline materials with controlled porosity and versatile applications. Researchers have synthesized MOFs using the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene core, highlighting its potential in materials science and gas storage .
AQ Signal Reception Inhibition
Recent studies have focused on blocking the AQ (2-heptyl-3-hydroxy-4-quinolone) signaling pathway in bacteria. Inhibition of AQ signal reception can reduce bacterial virulence. The compound’s structure may allow for successful pharmacological blocking of AQ signal reception, leading to potential therapeutic applications .
Drug Development
Given its diverse biological activities, the compound could serve as a synthon for developing new drugs. Researchers could explore its potential in treating other diseases, such as inflammation, diabetes, and allergies. Additionally, its role as a core structure in natural products like histidine and purine warrants further investigation .
Other Applications
While the literature provides limited direct evidence, researchers could explore additional applications, such as enzyme inhibition, enzyme activation, or receptor modulation. Computational studies and in vitro assays may shed light on these unexplored areas.
Future Directions
Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, there is a great importance of heterocyclic ring-containing drugs .
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is known to have a broad range of chemical and biological properties. Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzimidazole derivatives can have a wide range of effects depending on their specific targets .
properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-7-17(22-21-12)25-14-3-2-8-23(10-14)18(24)13-5-6-15-16(9-13)20-11-19-15/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYJNZAOHPHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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